GP1a Demonstrates 30-Fold CB2/CB1 Selectivity, Outperforming JWH-133
GP1a exhibits approximately 30-fold selectivity for CB2 over CB1 receptors in functional assays, quantifying its reduced psychoactive liability profile . In contrast, JWH-133, a widely used CB2 agonist comparator, exhibits only ~200-fold selectivity for CB2 over CB1 in binding assays (Ki = 3.4 nM for CB2 vs. 677 nM for CB1) . The functional selectivity of GP1a at the receptor level is 30-fold, which may translate to a more balanced or distinct in vivo profile compared to the exceptionally high binding selectivity of JWH-133.
| Evidence Dimension | CB2/CB1 Selectivity Ratio |
|---|---|
| Target Compound Data | Approximately 30-fold (functional assays) |
| Comparator Or Baseline | JWH-133: ~200-fold (binding assays, Ki CB2 = 3.4 nM, Ki CB1 = 677 nM) |
| Quantified Difference | JWH-133 exhibits approximately 6.7-fold higher binding selectivity ratio, but GP1a's functional selectivity may be more relevant for certain in vivo outcomes. |
| Conditions | GP1a: cAMP, GTPγS, β-arrestin functional assays; JWH-133: radioligand binding competition assays |
Why This Matters
This data differentiates GP1a's functional selectivity profile, which may be more predictive of in vivo effects than binding selectivity alone.
